Diltiazem-d3 Hydrochloride

Description

Structure

3D Structure of Parent

Properties

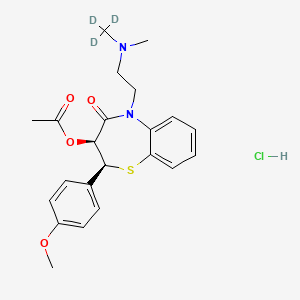

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1/i2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRXZJPWHTXQRI-ZOFGQJPPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Diltiazem-d3 Hydrochloride

Abstract: This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Diltiazem-d3 Hydrochloride, a stable isotope-labeled analog of the widely used calcium channel blocker, Diltiazem. Intended for researchers, medicinal chemists, and drug metabolism scientists, this document details a robust synthetic pathway, explains the rationale behind experimental choices, and outlines a suite of analytical techniques for complete structural verification and purity assessment. The critical role of Diltiazem-d3 as an internal standard in pharmacokinetic and bioanalytical studies is also discussed, underscoring the importance of this molecule in drug development.

Introduction: The Role of Deuteration in Pharmaceutical Analysis

Diltiazem is a benzothiazepine derivative that functions as a non-dihydropyridine calcium channel blocker.[1][2] It is widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias by inducing vasodilation and reducing heart rate.[1][2] The therapeutic efficacy and safety of any drug are intrinsically linked to its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME).[3][4]

To accurately quantify a drug and its metabolites in biological matrices like plasma or urine, a highly sensitive and specific analytical method is required, with liquid chromatography-mass spectrometry (LC-MS) being the gold standard.[5][6] The cornerstone of precise quantification with LC-MS is the use of a stable isotope-labeled internal standard (SIL-IS). An SIL-IS is an ideal standard because it shares nearly identical physicochemical properties with the analyte, causing it to co-elute chromatographically and exhibit similar ionization efficiency, yet it is distinguishable by its higher mass.[6]

Diltiazem-d3 Hydrochloride is the deuterated analog of Diltiazem, where three hydrogen atoms are replaced by deuterium. This mass shift allows it to serve as a perfect internal standard for the quantitative analysis of Diltiazem, correcting for variations in sample preparation and instrument response without interfering with the measurement of the unlabeled drug. This guide provides a detailed methodology for its synthesis and rigorous characterization.

Synthesis of Diltiazem-d3 Hydrochloride

The strategic introduction of deuterium atoms is the central challenge in synthesizing Diltiazem-d3. A chemically stable and synthetically accessible location for the label is on one of the N-methyl groups of the dimethylaminoethyl side chain. This can be efficiently achieved by the methylation of an N-desmethyl precursor using a deuterated methylating agent. This approach is logical, high-yielding, and ensures the label is not susceptible to metabolic exchange.

The proposed synthetic pathway begins with the precursor N-desmethyldiltiazem, a known metabolite of Diltiazem[6], and involves a direct methylation step using Iodomethane-d3 (CD₃I).

Experimental Protocol: Synthesis

Objective: To synthesize Diltiazem-d3 via N-methylation of N-desmethyldiltiazem, followed by conversion to its hydrochloride salt.

Materials:

-

N-desmethyldiltiazem

-

Iodomethane-d3 (CD₃I, 99.5 atom % D)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely ground

-

Acetonitrile (ACN), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid solution (2M in Diethyl Ether)

-

Diethyl Ether, anhydrous

Procedure:

-

Reaction Setup: To a solution of N-desmethyldiltiazem (1.0 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.5 mmol). The use of a mild inorganic base like K₂CO₃ is crucial to deprotonate the secondary amine, facilitating nucleophilic attack without causing unwanted side reactions.[7] Acetonitrile is an ideal polar aprotic solvent for this type of substitution reaction.

-

Methylation: Add Iodomethane-d3 (1.2 mmol) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Heat the mixture to 50°C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup and Extraction: After cooling to room temperature, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (50 mL) and wash sequentially with saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL). The aqueous washes remove any remaining inorganic salts and unreacted starting materials.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield crude Diltiazem-d3 free base as an oil or solid.

-

Purification (Optional): If required, the crude product can be purified by flash column chromatography on silica gel.[8]

-

Salt Formation: Dissolve the purified Diltiazem-d3 free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.[9] The formation of the hydrochloride salt enhances the stability and crystallinity of the final product, making it easier to handle and weigh.

-

Final Product Isolation: Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford Diltiazem-d3 Hydrochloride.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, isotopic enrichment, and purity of the synthesized Diltiazem-d3 Hydrochloride. A multi-technique approach provides a self-validating system, ensuring the material is suitable for its intended use as an internal standard.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the successful incorporation of deuterium atoms and determining the isotopic purity of the sample.

Protocol:

-

Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).

-

Analysis: Analyze the sample for the protonated molecular ion [M+H]⁺. Compare the obtained mass with the theoretical mass.

-

Interpretation: Unlabeled Diltiazem has a molecular weight of 414.518 g/mol .[10] The introduction of three deuterium atoms (atomic mass ~2.014 u) in place of three protium atoms (atomic mass ~1.008 u) results in a mass increase of approximately 3 Da. The observed [M+H]⁺ ion for Diltiazem-d3 should therefore be centered at m/z ~418.18. The isotopic distribution will confirm the number of deuterium atoms incorporated.

| Compound | Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| Diltiazem | C₂₂H₂₇N₂O₄S⁺ | 415.1737 | ~415.17 |

| Diltiazem-d3 | C₂₂H₂₄D₃N₂O₄S⁺ | 418.1924 | ~418.19 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unambiguous structural confirmation. A comparison of the ¹H and ¹³C NMR spectra of the synthesized compound with that of an unlabeled Diltiazem standard confirms the correct molecular scaffold and the specific site of deuteration.

Protocol:

-

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).

-

Instruments: 400 MHz or higher field NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR.

Interpretation:

-

¹H NMR: The spectrum should match the known spectrum of Diltiazem hydrochloride, with one critical exception: the disappearance of the singlet corresponding to one of the N-methyl groups (typically around 2.3-2.9 ppm).[11][12] Integration of the remaining N-methyl signal should correspond to three protons.

-

¹³C NMR: The carbon spectrum will be consistent with the Diltiazem structure.[13][14] The signal for the deuterated carbon (C-D₃) will be observed as a low-intensity multiplet due to C-D coupling and will be shifted slightly upfield compared to the corresponding -CH₃ carbon in the unlabeled standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the chemical purity of the final product, ensuring that it is free from starting materials, reagents, and side products.

Protocol:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[15]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3.9) and an organic solvent like acetonitrile or methanol.[16][17]

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Analysis: The purity is calculated based on the peak area percentage of the main Diltiazem-d3 peak relative to all other peaks in the chromatogram.

| Parameter | Condition |

| Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) |

| Mobile Phase | 65% 0.05M KH₂PO₄ (pH 3.9) : 35% Acetonitrile[16] |

| Flow Rate | 1.75 mL/min[16] |

| Detector | UV at 239 nm[16] |

| Retention Time | ~3.6 min (expected)[16] |

| Acceptance Criteria | Chemical Purity ≥ 98% |

Conclusion

This guide outlines a streamlined and robust methodology for the synthesis and comprehensive characterization of Diltiazem-d3 Hydrochloride. The described synthetic route is efficient, and the multi-technique analytical workflow provides a reliable system for verifying the structural integrity, isotopic enrichment, and chemical purity of the final product. The resulting high-quality Diltiazem-d3 Hydrochloride is an indispensable tool for researchers, enabling accurate and precise quantification of Diltiazem in complex biological matrices and contributing to a deeper understanding of its pharmacokinetic and metabolic profiles.

References

- Google Patents. US4552695A - Process for production of diltiazem hydrochloride.

-

PubMed. Pharmacokinetic model of diltiazem. [Link]

-

ScienceDirect. Modified HPLC analysis of diltiazem in plasma for pharmacokinetic studies. [Link]

-

NIH. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. [Link]

-

International Journal of Scientific Engineering and Research. Design and Characterization of Diltiazem Hydrochloride Sustained Release Microspheres. [Link]

-

International Journal of Scientific Engineering and Research. Design and Characterization of Diltiazem Hydrochloride Sustained Release Microspheres. [Link]

- Google Patents.

-

NIST WebBook. Diltiazem. [Link]

-

PubMed. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans. [Link]

-

Journal of Pharmaceutical Research. Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. [Link]

-

PubMed. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. [Link]

-

International Journal of Pharmaceutical Sciences and Drug Research. A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. [Link]

-

PubChem. Diltiazem Hydrochloride. [Link]

-

Semantic Scholar. Pharmacokinetic model of diltiazem. [Link]

-

Oriental Journal of Chemistry. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. [Link]

-

Southern Adventist University. Innovative Synthesis of Diltiazem/Clentiazem Analogs. [Link]

-

ResearchGate. Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. [Link]

-

CrystEngComm (RSC Publishing). Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts. [Link]

- Google Patents. EP 0728751 A2 - Process for the manufacture of diltiazem.

-

PubChem. Diltiazem. [Link]

-

NIH. Pharmacokinetic and pharmacodynamic effects of diltiazem. [Link]

-

PubMed. Pharmacokinetics and absolute bioavailability of diltiazem in humans. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Stereochemistry and conformation in solution of diltiazem hydrochloride, a 1,5-benzothiazepine coronary vasodilator. [Link]

-

ResearchGate. Enantioselective synthesis of calcium channel blockers of the diltiazem group. [Link]

-

Drugfuture. Diltiazem hydrochloride synthesis. [Link]

-

SpectraBase. Diltiazem HCl - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pharmacokinetic model of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic model of diltiazem. | Semantic Scholar [semanticscholar.org]

- 5. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WO1992010485A1 - A process for the preparation of diltiazem - Google Patents [patents.google.com]

- 8. knowledge.e.southern.edu [knowledge.e.southern.edu]

- 9. Diltiazem hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. Diltiazem [webbook.nist.gov]

- 11. Stereochemistry and conformation in solution of diltiazem hydrochloride, a 1,5-benzothiazepine coronary vasodilator - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 12. Diltiazem hydrochloride(33286-22-5) 1H NMR [m.chemicalbook.com]

- 13. Diltiazem Hydrochloride | C22H27ClN2O4S | CID 62920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 17. HPLC determination of diltiazem in human plasma and its application to pharmacokinetics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Rationale for Deuterating Diltiazem

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Diltiazem For Researchers, Scientists, and Drug Development Professionals

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2][3] It achieves its therapeutic effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and a reduced heart rate.[1][2][4] However, diltiazem undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][5] This rapid metabolism can lead to a relatively short half-life and the formation of various metabolites, some of which may have different pharmacological activities or contribute to drug-drug interactions.[2][6][7]

The strategic replacement of hydrogen atoms with their stable, heavier isotope, deuterium, has emerged as a promising approach in drug development to enhance the metabolic stability of pharmaceuticals.[8][9][10] This is due to the Deuterium Kinetic Isotope Effect (KIE) , a phenomenon where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[][12] Consequently, enzymatic reactions that involve the cleavage of a C-H bond as a rate-limiting step are often slowed down when a C-D bond is present at that position.[13][14][15] For diltiazem, deuteration at metabolically susceptible sites is hypothesized to reduce the rate of its breakdown, potentially leading to an improved pharmacokinetic profile, enhanced therapeutic efficacy, and a more favorable safety profile.[8][12][15]

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated diltiazem, offering insights into its synthesis, analytical characterization, and the profound impact of deuteration on its metabolic fate.

Comparative Physicochemical Properties: Diltiazem vs. Deuterated Diltiazem

The substitution of hydrogen with deuterium is a subtle structural modification that is not expected to significantly alter the fundamental physicochemical properties of a molecule, such as its acidity (pKa), lipophilicity (LogP), or solubility.[][16] The spatial arrangement and electronic properties of the molecule remain largely unchanged.[] However, minor differences in properties like melting point and chromatographic retention time may be observed due to the increased molecular weight.

Below is a table summarizing the known physicochemical properties of diltiazem hydrochloride, which serves as a baseline for understanding its deuterated counterpart.

Table 1: Physicochemical Properties of Diltiazem Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C22H27ClN2O4S | [17] |

| Molecular Weight | 451.0 g/mol | [17] |

| Melting Point | 187-188 °C | [18] |

| pKa | 7.5 - 8.90 | [4][19] |

| LogP (octanol/water) | 2.7 - 2.8 | [4][18] |

| Water Solubility | 465 mg/L | [18][19] |

| Appearance | White crystalline powder | [18] |

Synthesis and Characterization of Deuterated Diltiazem

The synthesis of deuterated diltiazem can be achieved by adapting established synthetic routes for diltiazem, incorporating deuterated reagents at the appropriate step. A common strategy involves the use of deuterated acetylating agents to introduce deuterium into the 3-acetoxy group, a site susceptible to metabolism.

A plausible synthetic pathway is outlined below:

Caption: A plausible synthetic route for diltiazem-d3.

Characterization of the final deuterated diltiazem product is crucial to confirm its identity, purity, and the extent of deuterium incorporation. Standard analytical techniques employed for this purpose include:

-

Mass Spectrometry (MS): To confirm the molecular weight and verify the incorporation of deuterium atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise location of deuterium atoms within the molecule and to confirm the overall structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[21][22][23][24]

Metabolism and the Deuterium Kinetic Isotope Effect in Diltiazem

Diltiazem is metabolized in the liver through several pathways, including deacetylation, N-demethylation, and O-demethylation.[25][26] The primary enzyme responsible for these transformations is CYP3A4.[7][27] The main metabolites include desacetyl diltiazem (DAD) and N-desmethyl diltiazem (MA).[25][28][29]

The deacetylation of diltiazem is a key metabolic pathway. By introducing deuterium into the acetyl group (e.g., diltiazem-d3), the C-H bonds are replaced with stronger C-D bonds. This can slow down the enzymatic cleavage of the acetyl group, thus reducing the formation of desacetyl diltiazem.

Caption: Deuteration slows CYP3A4-mediated deacetylation.

This reduced rate of metabolism can lead to several potential benefits:

-

Increased Parent Drug Exposure: A slower metabolic rate can increase the bioavailability and extend the half-life of the active drug.[8][][12]

-

Reduced Metabolite-Mediated Effects: By minimizing the formation of certain metabolites, the overall pharmacological and toxicological profile of the drug may be improved.[8][15]

-

More Predictable Pharmacokinetics: A lower reliance on metabolic clearance can potentially lead to reduced inter-individual variability in drug response.

Analytical Methodologies for Deuterated Diltiazem

A robust and validated analytical method is essential for the quantitative analysis of deuterated diltiazem in various matrices, such as bulk drug substance, pharmaceutical formulations, and biological samples. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is a common and reliable approach.[21][22][23][24]

Experimental Protocol: HPLC Analysis of Deuterated Diltiazem

This protocol is adapted from established methods for diltiazem analysis and is suitable for assessing the purity and stability of deuterated diltiazem.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: An isocratic HPLC system with a UV detector.

-

Column: Zorbax C8 (5µm, 4.6 mm x 250 mm) or equivalent.

-

Mobile Phase: A mixture of buffer (e.g., acetate buffer) and acetonitrile in a ratio of 60:40 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

2. Preparation of Solutions:

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of deuterated diltiazem reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

-

Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to achieve a similar concentration as the standard solution.

3. Chromatographic Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution and record the chromatogram. The retention time for diltiazem is typically around 4-5 minutes under these conditions.

-

Inject the sample solution and record the chromatogram.

-

Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

4. Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as:

-

Linearity: Analyze a series of solutions with concentrations ranging from 50-150 µg/mL to establish a linear relationship between concentration and peak area.

-

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the deuterated drug. Recoveries should typically be within 98-102%.

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

-

Specificity: Demonstrate that the method can resolve the deuterated diltiazem peak from potential impurities and degradation products.

Caption: HPLC analytical workflow for deuterated diltiazem.

Applications in Research and Drug Development

Deuterated diltiazem serves as a valuable tool in various stages of pharmaceutical research and development:

-

Pharmacokinetic Studies: It can be used to investigate the absorption, distribution, metabolism, and excretion (ADME) of diltiazem with greater precision.[1]

-

Internal Standard: Due to its chemical identity and mass difference, deuterated diltiazem is an ideal internal standard for quantitative bioanalysis by LC-MS, improving the accuracy and precision of measurements.[10][30]

-

Metabolite Identification: It aids in distinguishing between the drug and its metabolites in complex biological matrices.

-

Therapeutic Drug Monitoring: Deuterated analogs can be used to develop more sensitive and specific assays for monitoring drug levels in patients.[30]

Conclusion

The deuteration of diltiazem represents a sophisticated and targeted approach to optimizing its therapeutic properties. By leveraging the deuterium kinetic isotope effect, it is possible to modulate the drug's metabolism, potentially leading to a more stable, effective, and safer medication. The physicochemical properties of deuterated diltiazem are largely comparable to its non-deuterated parent, ensuring that its fundamental pharmacological activity is retained. The analytical methodologies outlined in this guide provide a framework for the accurate characterization and quantification of this promising new chemical entity. As research into deuterated pharmaceuticals continues to expand, deuterated diltiazem stands as a compelling candidate for further development and clinical investigation.

References

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology, 596, 217-238. [Link]

-

Clearsynth Discovery. (2024, July 16). The Rise of Deuterated Drugs: A New Frontier in Pharmaceuticals. [Link]

-

Guengerich, F. P. (2017). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubMed, 28911772. [Link]

-

ResolveMass Laboratories Inc. (2025, November 1). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. [Link]

-

Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(8), 615-634. [Link]

-

A, K., B, P. S., & C, R. K. (2011). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1049-1055. [Link]

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. [Link]

-

Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. [Link]

-

Rahman, N., & Azmi, S. N. H. (2000). Determination of diltiazem hydrochloride in pharmaceutical preparations by standard addition method. ResearchGate. [Link]

-

Al-Hiari, Y. M., & Al-Zoubi, M. M. (2015). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica, 7(10), 304-313. [Link]

-

Lacroix, P. M., Beaulieu, N., Cyr, T. D., & Lovering, E. G. (1989). High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets. Journal of Pharmaceutical Sciences, 78(3), 243-246. [Link]

-

Kumar, A., & Saini, G. (2012). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. International Journal of Drug Regulatory Affairs, 1(1), 1-5. [Link]

-

Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]

-

National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. [Link]

-

Deranged Physiology. (n.d.). Diltiazem. [Link]

-

Patel, S. B., & Shah, Z. (2023). Diltiazem. StatPearls. [Link]

-

Lee, H. S., Kim, S. H., & Lee, M. G. (2001). Pharmacokinetics of diltiazem and its major metabolite, deacetyldiltiazem after oral administration of diltiazem in mild and medium folate-induced renal failure rabbits. Archives of Pharmacal Research, 24(4), 333-337. [Link]

-

Nokhodchi, A., & Farid, D. (2015). Composition and physicochemical properties of diltiazem hydrochloride... ResearchGate. [Link]

-

Drugs.com. (n.d.). Diltiazem: Package Insert / Prescribing Information / MOA. [Link]

-

Sugihara, K., Sugawara, Y., & Ando, H. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32. [Link]

-

National Center for Biotechnology Information. (n.d.). Diltiazem(1+). PubChem. [Link]

-

Ghahramani, P., & Niazi, M. (1999). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 48(5), 773-778. [Link]

-

Pharmacology Lectures. (2024, November 4). Pharmacology of Diltiazem ; Overview, Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

-

Sutton, D., & Vistisen, K. (1995). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Drug Metabolism and Disposition, 23(11), 1257-1264. [Link]

-

National Center for Biotechnology Information. (n.d.). Diltiazem Hydrochloride. PubChem. [Link]

-

Wikipedia. (n.d.). Diltiazem. [Link]

-

Zhao, H., & Chow, M. S. (1995). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 38(19), 3784-3790. [Link]

-

Perumalla, S. R., & Sun, C. C. (2013). Crystal structures and physicochemical properties of diltiazem base and its acetylsalicylate, nicotinate and l-malate salts. CrystEngComm, 15(46), 10048-10055. [Link]

-

Agriculture and Environment Research Unit, University of Hertfordshire. (n.d.). Diltiazem. AERU. [Link]

-

Southern Adventist University. (n.d.). Innovative Synthesis of Diltiazem/Clentiazem Analogs. [Link]

-

Eller, M. G., & Della-Coletta, A. A. (1994). Steady-state pharmacokinetics of high-dose diltiazem hydrochloride (Cardizem CD) administered once daily in healthy volunteers. Journal of Clinical Pharmacology, 34(3), 246-251. [Link]

-

Nishioka, Y., & Nakajima, T. (1985). Effects of Diltiazem on the Physicochemical Properties of Rat Erythrocyte and Liposome Membrane: Comparison With Pentoxifylline and Propranolol. Journal of Pharmacobio-Dynamics, 8(3), 206-216. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Diltiazem - Wikipedia [en.wikipedia.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. m.youtube.com [m.youtube.com]

- 6. drugs.com [drugs.com]

- 7. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 12. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Diltiazem Hydrochloride | C22H27ClN2O4S | CID 62920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Diltiazem [sitem.herts.ac.uk]

- 20. caymanchem.com [caymanchem.com]

- 21. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. High-performance liquid chromatography method for assay of diltiazem hydrochloride and its related compounds in bulk drug and finished tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ijdra.com [ijdra.com]

- 25. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacokinetics of diltiazem and its major metabolite, deacetyidiltiazem after oral administration of diltiazem in mild and medium folate-induced renal failure rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Steady-state pharmacokinetics of high-dose diltiazem hydrochloride (Cardizem CD) administered once daily in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. medchemexpress.com [medchemexpress.com]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism and Application of Diltiazem-d3 Hydrochloride as an Internal Standard

Executive Summary

In the landscape of quantitative bioanalysis, particularly within pharmaceutical development, the precision and reliability of analytical data are paramount. This guide provides an in-depth technical exploration of Diltiazem-d3 Hydrochloride, a stable isotope-labeled (SIL) compound, and elucidates its core mechanism and function as a "gold standard" internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will dissect the physicochemical principles that make Diltiazem-d3 an exemplary choice for correcting analytical variability, delve into its practical application in a validated workflow for quantifying Diltiazem in human plasma, and discuss the self-validating nature of this methodology. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the robustness and accuracy of their bioanalytical methods.

The Foundational Role of Internal Standards in Quantitative Analysis

Quantitative analysis using LC-MS/MS is susceptible to various sources of error that can compromise data integrity.[1][2] An internal standard is a compound of known concentration added to all samples—calibration standards, quality controls (QCs), and unknowns—at the earliest possible stage of sample processing.[2][3] Its purpose is not to be measured in absolute terms, but to serve as a reference against which the analyte of interest is compared.

The Challenge of Analytical Variability

The journey of a sample from collection to final data output is fraught with potential for variability. Key sources include:

-

Sample Preparation: Inconsistent recovery during extraction procedures like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[1]

-

Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer's source, a phenomenon known as the matrix effect.[4][5][6] This directly impacts the accuracy and reproducibility of the measurement.[5]

-

Instrumental Drift: Minor fluctuations in instrument performance, such as injection volume precision and detector sensitivity, can occur over the course of an analytical run.[1][2]

The Principle of Relative Response

An IS mitigates these issues by experiencing the same procedural variations as the analyte.[7] Instead of relying on the absolute signal intensity of the analyte, quantification is based on the ratio of the analyte's response to the IS's response.[3][8] This ratio remains stable even if both analyte and IS are lost during extraction or experience the same degree of ion suppression, thereby ensuring accurate quantification.[7]

Types of Internal Standards: Homologues vs. Stable Isotope-Labeled (SIL)

While structural analogues (compounds with similar chemical structures) can be used, the ideal internal standard is a stable isotope-labeled version of the analyte.[1][3][9] SILs are chemically identical to the analyte but contain heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)).[3][9] This makes them the preferred choice in modern bioanalysis for several key reasons.[9][10][11]

Diltiazem and its Deuterated Analogue: A Physicochemical Profile

Diltiazem: Structure and Properties

Diltiazem is a benzothiazepine calcium channel blocker used to manage hypertension and angina.[12][13][14] It is well-absorbed orally but undergoes extensive first-pass metabolism, resulting in a bioavailability of about 40%.[12][14][15] Its structure contains ester, amide, and ether functional groups, making it amenable to analysis by LC-MS/MS.[16]

Molecular Weight: 414.5 g/mol [13]

Diltiazem-d3 Hydrochloride: The Significance of Deuterium Labeling

Diltiazem-d3 Hydrochloride is the deuterated form of Diltiazem HCl.[17] In this molecule, three hydrogen atoms have been replaced by deuterium atoms.

-

Mass Shift: Deuterium has approximately twice the mass of hydrogen. The "d3" designation indicates a mass increase of approximately 3 Daltons. This mass difference is easily resolved by a mass spectrometer, allowing the instrument to detect and quantify the analyte (Diltiazem) and the internal standard (Diltiazem-d3) simultaneously, without interference.

-

Physicochemical Equivalence: Critically, the substitution of hydrogen with deuterium results in a molecule with nearly identical physicochemical properties to the parent drug.[3][18] This includes its polarity, solubility, extraction recovery, and chromatographic retention time. This equivalence is the cornerstone of its effectiveness as an internal standard.[18]

Figure 1: Chemical structures of Diltiazem and its deuterated internal standard, Diltiazem-d3.

The Core Mechanism: How Diltiazem-d3 Ensures Analytical Accuracy

The use of a SIL-IS like Diltiazem-d3 is considered the gold standard because it creates a self-validating system that corrects for variability at multiple stages of the analytical process.[4][19]

Mitigating Sample Preparation Variability: The Co-extraction Principle

When Diltiazem-d3 is added to a plasma sample before the extraction step (e.g., protein precipitation), it is subjected to the exact same conditions as the endogenous Diltiazem. If a portion of the analyte is lost due to incomplete extraction or adhesion to labware, an equivalent portion of Diltiazem-d3 will also be lost. Because the final calculation is based on the ratio of their signals, this loss is mathematically cancelled out, leading to a highly accurate result.

Overcoming Matrix Effects: The Co-ionization Principle

Matrix effects are a major concern in LC-MS/MS, causing unpredictable ion suppression or enhancement.[5][6] Because Diltiazem-d3 has the same chemical structure and co-elutes with Diltiazem, it is exposed to the same interfering matrix components at the same time in the mass spectrometer's ion source. If the Diltiazem signal is suppressed by 30%, the Diltiazem-d3 signal will also be suppressed by 30%. The ratio of the two signals remains constant, effectively neutralizing the matrix effect.[9]

Correcting for Instrumental Drift

Subtle changes in instrument performance, such as a slight decrease in ionization efficiency or detector sensitivity over a long analytical run, will affect both the analyte and the IS equally.[1] The use of the response ratio provides a stable and consistent measurement, compensating for this instrumental drift.[1]

Figure 2: The internal standard correction mechanism throughout the analytical workflow.

Practical Application: A Validated Bioanalytical Workflow for Diltiazem Quantification

This section outlines a typical workflow for the quantification of Diltiazem in human plasma using Diltiazem-d3 as an internal standard, adhering to principles outlined in the FDA's Bioanalytical Method Validation Guidance.[20]

Objective

To accurately quantify the concentration of Diltiazem in human plasma samples using a validated LC-MS/MS method.

Materials and Reagents

-

Diltiazem Hydrochloride reference standard

-

Diltiazem-d3 Hydrochloride internal standard

-

Blank human plasma (K2EDTA anticoagulant)

-

LC-MS grade Acetonitrile, Methanol, and Formic Acid

-

Ultrapure water

Step-by-Step Protocol

-

Stock Solutions: Prepare separate primary stock solutions of Diltiazem (e.g., 1 mg/mL) and Diltiazem-d3 (e.g., 1 mg/mL) in methanol. The use of separate stock solutions for calibrators and QCs is a regulatory requirement to ensure accuracy.[20]

-

Working Solutions: Prepare serial dilutions of the Diltiazem stock solution to create working solutions for spiking calibration standards (e.g., 8-10 non-zero levels) and QCs (at least four levels: LLOQ, Low, Mid, High).

-

Internal Standard Spiking Solution: Prepare a working solution of Diltiazem-d3 at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water. The IS concentration should be chosen to provide a stable and reproducible signal without being excessively high.

Protein precipitation is a simple, fast, and effective method for removing the majority of interfering proteins from plasma samples.[21][22][23] Acetonitrile is a common and highly efficient precipitating agent.[21]

-

Aliquot: Pipette 100 µL of each sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add Internal Standard: Add 50 µL of the Diltiazem-d3 internal standard spiking solution to every tube.[24] Vortex briefly to mix. Causality: Adding the IS early ensures it tracks the analyte through every subsequent step.[2]

-

Precipitate: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma is common and effective).[22][25]

-

Vortex: Vortex vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.[21][24]

-

Centrifuge: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[21][24]

-

Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. biopharmaservices.com [biopharmaservices.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nebiolab.com [nebiolab.com]

- 8. researchgate.net [researchgate.net]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. scispace.com [scispace.com]

- 11. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. fda.gov [fda.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Technical Tip: Protein Precipitation [phenomenex.com]

- 23. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. a protein precipitation extraction method [protocols.io]

- 25. documents.thermofisher.com [documents.thermofisher.com]

determining isotopic purity of Diltiazem-d3 Hydrochloride

An In-Depth Technical Guide to the Determination of Isotopic Purity of Diltiazem-d3 Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Imperative for Purity Beyond the Chemical

In the landscape of pharmaceutical development and bioanalysis, the precision of quantitative data is paramount. Deuterated compounds, such as Diltiazem-d3 Hydrochloride, are indispensable tools, most commonly serving as internal standards (IS) for quantitative bioanalysis by mass spectrometry.[1] Diltiazem, a calcium channel blocker used to manage cardiovascular disorders, is extensively studied, and its deuterated analogue allows for precise differentiation from the unlabeled drug in complex biological matrices.[2][3]

However, the utility of a deuterated standard is directly contingent on its isotopic purity . For a deuterated active pharmaceutical ingredient (API), the definition of purity expands beyond the absence of chemical contaminants to include isotopic integrity.[4] This guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to rigorously determine the isotopic purity of Diltiazem-d3 Hydrochloride. We will move beyond simple procedural lists to explore the causality behind methodological choices, establishing a self-validating system for characterization that combines the strengths of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Core Principles: Why Isotopic Purity is Non-Negotiable

The isotopic composition of a deuterated internal standard is a critical parameter that can significantly impact analytical results. Low isotopic purity, meaning a higher-than-expected prevalence of unlabeled (d0) or lesser-labeled isotopologues, can lead to analytical inaccuracies. In pharmaceutical research, even minor variations can alter pharmacokinetic or metabolism data.[5] For instance, if the Diltiazem-d3 standard contains a significant d0 component, it will artificially inflate the signal of the endogenous analyte being measured, leading to erroneous quantification. Most research and pharmaceutical applications demand isotopic enrichment levels of 95% or higher to ensure that experimental results are not skewed.[5] Therefore, a multi-faceted analytical approach is required to provide a complete and transparent picture of the isotopic composition, ensuring data integrity and regulatory compliance.[4]

A robust characterization strategy leverages the complementary nature of mass spectrometry and NMR spectroscopy. MS excels at defining the distribution of different isotopologues (d0, d1, d2, d3), while NMR provides definitive information on the location of the isotopic labels and an independent measure of enrichment.[6][7]

Caption: Complementary workflow combining HRMS and NMR for a holistic purity assessment.

Methodology I: High-Resolution Mass Spectrometry for Isotopologue Profiling

Expertise & Causality: The foundational technique for determining isotopic purity is mass spectrometry, specifically high-resolution mass spectrometry (HRMS). Unlike nominal mass instruments, HRMS provides the mass accuracy and resolution required to distinguish between the closely spaced H/D isotopologues of Diltiazem.[8][9] This allows for the precise quantification of the relative abundance of each isotopic species (d0, d1, d2, d3), painting a clear picture of the deuteration profile. The use of electrospray ionization (ESI) coupled with HRMS is particularly advantageous due to its high sensitivity and minimal sample consumption.[8]

Experimental Protocol: LC-HRMS Analysis

This protocol outlines a self-validating system using liquid chromatography coupled to ESI-HRMS. The chromatography step ensures that the isotopic profile is determined on a chemically pure peak, free from co-eluting impurities.

-

Preparation of Solutions:

-

Sample Solution: Accurately weigh and dissolve Diltiazem-d3 Hydrochloride in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 µg/mL.

-

Unlabeled Standard: Prepare a solution of unlabeled Diltiazem Hydrochloride at the same concentration to establish retention time and baseline mass spectrum.

-

-

Chromatographic Conditions (Example):

-

Column: Hypersil BDS C18 (150 mm × 4.6 mm, 5.0 µm) or equivalent.[10]

-

Mobile Phase: Gradient elution using A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Rationale: These conditions are designed to achieve a sharp, symmetrical peak for Diltiazem, ensuring accurate mass spectral analysis.

-

-

HRMS Parameters (Example on an Orbitrap Instrument):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Acquisition Mode: Full Scan.

-

Mass Range: m/z 100-600.

-

Resolution: >70,000 FWHM (Full Width at Half Maximum). This high resolution is critical to separate the isotopic peaks.[8]

-

AGC Target / Max IT: Set to achieve optimal signal-to-noise without detector saturation.

-

Data Analysis and Purity Calculation

The process involves extracting the signal for each isotopologue and calculating their relative contributions.

Caption: Step-by-step data analysis workflow for LC-HRMS isotopic purity determination.

-

Isotopologue Extraction: From the full scan data corresponding to the Diltiazem chromatographic peak, extract the ion chromatograms (EICs) for the [M+H]⁺ ion of each expected isotopologue.[11]

-

Peak Integration: Integrate the area under the curve for each EIC.

-

Calculation of Isotopic Purity: The isotopic purity is calculated based on the relative abundance of the target d3 isotopologue compared to all other detected isotopologues.[8][9]

Isotopic Purity (%) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

Data Presentation: Isotopologue Mass Table

| Isotopologue | Molecular Formula ([M+H]⁺) | Theoretical m/z |

| d0 | C₂₂H₂₇N₂O₄S⁺ | 415.1686 |

| d1 | C₂₂H₂₆DN₂O₄S⁺ | 416.1749 |

| d2 | C₂₂H₂₅D₂N₂O₄S⁺ | 417.1812 |

| d3 | C₂₂H₂₄D₃N₂O₄S⁺ | 418.1874 |

Note: Theoretical masses are calculated based on the most abundant isotopes of C, H, N, O, S, and D.

Methodology II: NMR Spectroscopy for Positional Integrity and Enrichment

Expertise & Causality: While HRMS provides an excellent overview of the isotopologue distribution, it does not confirm the location of the deuterium labels. NMR spectroscopy is the definitive technique for verifying the structural integrity and position of the labels.[6][7] Furthermore, it offers an orthogonal method for quantifying isotopic enrichment.

¹H NMR: Quantifying Residual Protons

Trustworthiness: The principle of ¹H NMR analysis is subtractive. By comparing the integral of a signal from a non-deuterated position on the molecule to the residual signal from the supposedly deuterated position, we can calculate the extent of deuteration.[4] The disappearance or significant attenuation of a proton signal is direct evidence of successful labeling at that site.

-

Sample Preparation: Dissolve a sufficient amount of Diltiazem-d3 Hydrochloride (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, especially for the small residual proton signals.

-

Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time to ensure quantitative integration.

-

-

Data Analysis:

-

Reference the spectrum (e.g., to the residual solvent peak).

-

Integrate a well-resolved signal from a non-labeled position (e.g., an aromatic proton) and set its value to the expected number of protons (e.g., 1.00).

-

Integrate the residual signal at the position where deuteration is expected (e.g., the N-methyl groups). This integral value represents the fraction of non-deuterated species.

-

Isotopic Enrichment (%) = (1 - [Integral of residual signal / Number of labeled positions]) x 100

-

²H NMR: Direct Observation of the Label

Authoritative Grounding: Deuterium NMR (²H NMR) provides direct, unambiguous evidence of the deuterium label. It observes the ²H nucleus directly, resulting in a clean spectrum where only the deuterated positions are visible.[12] The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making spectral assignment straightforward.[12] This method is particularly powerful for highly enriched compounds where the corresponding proton signals are too weak to be reliable.[12]

Caption: Dual NMR approach for quantifying enrichment and confirming label position.

Synthesizing the Data: A Holistic Assessment

The true power of this dual-pronged approach lies in the synthesis of data from both HRMS and NMR.

-

HRMS delivers the precise distribution of molecular species (e.g., 0.1% d0, 0.5% d1, 2.0% d2, 97.4% d3).

-

NMR confirms that the deuterium in the 97.4% d3 fraction is located at the intended N-methyl positions and provides an independent enrichment value that should correlate closely with the MS findings.

This combination of techniques provides a self-validating system, ensuring the highest degree of confidence in the isotopic purity of Diltiazem-d3 Hydrochloride. The results from this comprehensive analysis are crucial for validating the deuterated compound as a reliable internal standard for regulated bioanalysis, ensuring the accuracy and reproducibility of pharmacokinetic and other critical studies.[13]

References

-

Zhang, Z., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

-

O'Connor, G. (2023). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Seligdar. Available at: [Link]

-

Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

-

Pharmaffiliates. Deuterated Compounds | Stable Isotope-Labeled Standards. Available at: [Link]

-

Roy, A., et al. (2023). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. RSC Publishing. Available at: [Link]

-

Zhang, Z., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available at: [Link]

-

Chatpalliwar, V. A., et al. (2012). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis. Available at: [Link]

-

Al-Jallad, T., et al. (2018). A Validated RP-HPLC Method for the Determination of Diltiazem in Raw Material and Pharmaceutical Dosage Form. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Isotopic Purity Using LC-MS. Available at: [Link]

-

Patil, B., et al. (2021). Analytical Method Development and Validation for the Estimation of Diltiazem Hydrochloride in Bulk and Pharmaceutical Dosage for. International Journal of Creative Research Thoughts. Available at: [Link]

-

Al-Jallad, T., et al. (2014). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de. Der Pharma Chemica. Available at: [Link]

-

Patil, B., et al. (2018). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF DILTIAZEM HYDROCHLORIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP- HPLC. International Journal of Drug Regulatory Affairs. Available at: [Link]

-

Chemistry For Everyone. (2024). How Is Deuterium Used In NMR?. YouTube. Available at: [Link]

-

Jessop, P. G. (2019). Response to "How to determine the purity of deuterated solvents by NMR Spectroscopy?". ResearchGate. Available at: [Link]

-

Jasper, J. P., et al. (2011). Stable isotopic characterization of active pharmaceutical ingredients. Natures Fingerprint. Available at: [Link]

-

Thompson, A., et al. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group. Available at: [Link]

-

Wikipedia. Isotopic labeling. Available at: [Link]

-

MetwareBio. (2024). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Available at: [Link]

-

Rosing, H., et al. (2013). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. Available at: [Link]

-

Heuillet, M., et al. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate. Available at: [Link]

-

SynZeal. Diltiazem Impurities. Available at: [Link]

-

U.S. Food and Drug Administration. (2018). Diltiazem Hydrochloride. Regulations.gov. Available at: [Link]

-

Nagy, M., et al. (2000). Comparative study of the purity of diltiazem hydrochloride. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. Diltiazem. PubChem Compound Summary for CID 39186. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope.com [isotope.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. almacgroup.com [almacgroup.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. tlcstandards.com [tlcstandards.com]

chemical structure and stability of Diltiazem-d3 Hydrochloride

An In-depth Technical Guide to the Chemical Structure and Stability of Diltiazem-d3 Hydrochloride

Introduction

Diltiazem Hydrochloride is a widely prescribed calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] It functions by inhibiting the influx of calcium ions during membrane depolarization of cardiac and vascular smooth muscle, leading to vasodilation.[3] In the realms of pharmaceutical research, bioanalysis, and drug metabolism studies, stable isotope-labeled (SIL) analogues of active pharmaceutical ingredients (APIs) are indispensable tools. Diltiazem-d3 Hydrochloride serves this critical role.[4] It is the deuterated form of Diltiazem, primarily utilized as a high-fidelity internal standard for quantitative mass spectrometry-based assays and for investigating the pharmacokinetic and metabolic profiles of the parent drug.[4]

This technical guide provides a comprehensive exploration of the . It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into its properties, degradation pathways, and the methodologies required for its rigorous assessment. The narrative emphasizes the causality behind experimental choices, grounding all protocols in established regulatory frameworks and scientific principles.

Chemical Structure and Physicochemical Properties

A thorough understanding of the molecular architecture is fundamental to predicting and interpreting the stability of a drug substance.

Diltiazem Hydrochloride

Diltiazem is a benzothiazepine derivative characterized by two critical stereocenters at the 2 and 3 positions of the dihydro-1,5-benzothiazepine ring, both having the S configuration in the therapeutically active isomer.[1] Its chemical name is [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate hydrochloride.[1]

Caption: Chemical Structure of Diltiazem.

Table 1: Physicochemical Properties of Diltiazem Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | PubChem[1] |

| Molecular Formula | C₂₂H₂₇ClN₂O₄S | PubChem[1] |

| Molecular Weight | 450.98 g/mol | ChemicalBook[5] |

| Appearance | White crystalline powder | - |

| Solubility | Soluble in water, methanol | - |

Diltiazem-d3 Hydrochloride

Deuteration is the process of replacing one or more hydrogen atoms (protium, ¹H) in a molecule with its heavy stable isotope, deuterium (²H or D). This substitution has a minimal impact on the molecule's steric and electronic properties but significantly increases its mass. The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond.[6] This difference gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than the equivalent C-H bond cleavage.[6] This phenomenon is the cornerstone of using deuterated drugs to study and sometimes improve metabolic stability.

In Diltiazem-d3 Hydrochloride, the deuterium atoms are typically incorporated into one of the N-methyl groups, resulting in a trideuteriomethyl moiety.[7]

Caption: Structure of Diltiazem-d3 with deuteration highlighted.

Table 2: Physicochemical Properties of Diltiazem-d3 Hydrochloride

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2S,3S)-2-(4-methoxyphenyl)-5-[2-[methyl(trideuteriomethyl)amino]ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | PubChem[7] |

| Molecular Formula | C₂₂H₂₄D₃ClN₂O₄S | PubChem[7] |

| Molecular Weight | 454.0 g/mol | PubChem[7] |

Stability Profile and Degradation Pathways

Principles of Drug Stability Assessment

Stability testing is a mandatory regulatory requirement to provide evidence on how the quality of a drug substance varies over time under the influence of environmental factors like temperature, humidity, and light.[8] The International Council for Harmonisation (ICH) provides comprehensive guidelines (Q1A-Q1F series) that define the protocols for these studies.[9][10] A critical component of this assessment is the forced degradation or stress testing, which is designed to identify likely degradation products and validate the stability-indicating power of the analytical methods employed.[11]

Known Degradation Pathways of Diltiazem

Diltiazem is known to be susceptible to degradation, particularly in aqueous solutions.[12] The primary and most well-documented degradation pathway is hydrolysis of the ester linkage at the 3-position.

-

Hydrolysis (Deacetylation): This reaction cleaves the acetyl group, yielding Desacetyl Diltiazem (Diltiazem EP Impurity F).[12] This degradation is potentiated in both acidic and basic media and at elevated temperatures.[12][13] Crucially, Desacetyl Diltiazem possesses only about 25-50% of the vasodilatory potency of the parent drug, making this degradation pathway clinically significant.[3][12]

-

Oxidation: Under oxidative stress (e.g., exposure to hydrogen peroxide), Diltiazem can be oxidized at the sulfur atom in the thiazepin ring to form Diltiazem Sulfoxide .[14]

-

Metabolic Pathways: In vivo, Diltiazem is extensively metabolized, primarily by the CYP3A4 enzyme. Key metabolic reactions include N-demethylation and O-demethylation, in addition to deacetylation.[11][15]

Caption: Major degradation and metabolic pathways of Diltiazem.

Inferred Stability of Diltiazem-d3 Hydrochloride

Direct, published stability studies on Diltiazem-d3 are scarce; however, its stability profile can be reliably inferred from the known degradation of the parent compound and the principles of KIE.

-

Hydrolytic and Oxidative Stability: The deuteration is on the N-methyl group, which is remote from the ester and sulfide functionalities.[7] Therefore, this isotopic substitution is not expected to influence the rates of chemical hydrolysis or oxidation. The stability of Diltiazem-d3 Hydrochloride under acidic, basic, and oxidative conditions should be virtually identical to that of non-deuterated Diltiazem Hydrochloride.

-

Metabolic Stability: This is where a significant difference arises. The metabolic pathway of N-demethylation involves the cleavage of a C-H bond on one of the methyl groups. In Diltiazem-d3, this is a C-D bond. Due to the Kinetic Isotope Effect, the rate of N-demethylation for Diltiazem-d3 will be slower than for Diltiazem. This enhanced metabolic stability is precisely why Diltiazem-d3 is an excellent internal standard for bioanalytical methods; it is less susceptible to degradation by enzymes present in biological samples (e.g., plasma, blood) during sample preparation and analysis.[16]

Experimental Protocols for Stability Assessment

To empirically determine the stability of Diltiazem-d3 Hydrochloride and validate an analytical method, a forced degradation study is the first critical step. The objective is to intentionally degrade the sample to an extent of 10-30%, which is generally sufficient to generate and detect the primary degradation products.

Forced Degradation (Stress Testing) Protocol

This protocol outlines the typical stress conditions applied to a solution of the drug substance to evaluate its intrinsic stability.

Caption: Experimental workflow for a forced degradation study.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of Diltiazem-d3 Hydrochloride in methanol at a concentration of approximately 1 mg/mL.[13]

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Dilute the stock solution with 6% (v/v) hydrogen peroxide to a final concentration of 100 µg/mL.[17]

-

Keep the solution at room temperature for a designated period, monitoring the degradation periodically.

-

-

Thermal Degradation:

-

Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

-

Reflux the solution at 80°C for 2 hours.[14]

-

-

Photolytic Degradation:

-

Expose the drug solution (100 µg/mL in water) to UV-C light (e.g., 254 nm) or a combination of UV and visible light as specified in ICH Q1B guidelines. A parallel sample protected from light should be used as a control.

-

Stability-Indicating HPLC Method

The analytical method must be able to resolve the parent peak from all significant degradation product peaks. A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard for this purpose.

Table 3: Example of a Stability-Indicating RP-HPLC Method

| Parameter | Condition | Rationale / Source |

|---|---|---|

| Column | C₁₈ (e.g., 150 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for Diltiazem and its degradants.[13][17] |

| Mobile Phase | Acetonitrile/Methanol and an acidic aqueous buffer (e.g., 0.05% trifluoroacetic acid or phosphate buffer pH 2.5) | Organic solvent elutes the compounds; the acidic buffer ensures good peak shape by suppressing silanol interactions and keeping the analyte protonated.[13][17] |

| Gradient/Isocratic | Gradient or Isocratic (e.g., 35:65 v/v Ethanol:Phosphoric acid solution) | A gradient may be needed to resolve early-eluting polar degradants from the main peak and late-eluting non-polar impurities. An isocratic method can be simpler and more robust if all peaks are resolved.[13] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column.[17] |

| Column Temperature | 50°C | Elevated temperature can improve peak shape and reduce run time.[13] |

| Detection | UV at 240 nm | Diltiazem has a strong chromophore with a UV maximum around 240 nm, allowing for sensitive detection.[13][17] |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |

Data Interpretation and Summary

The analysis of the stressed samples provides a degradation profile of the molecule. The results for Diltiazem-d3 Hydrochloride are expected to mirror those of the non-deuterated form for chemical degradation.

Table 4: Summary of Expected Forced Degradation Results for Diltiazem

| Stress Condition | Extent of Degradation | Major Degradation Product(s) | Source |

|---|---|---|---|

| Acidic (1M HCl, 70°C) | Significant (e.g., >80% loss) | Desacetyl Diltiazem | [13] |

| Basic (1M NaOH, 70°C) | Significant (e.g., >85% loss) | Desacetyl Diltiazem | [13] |

| Oxidative (3-6% H₂O₂) | Moderate (e.g., ~10-50% loss) | Diltiazem Sulfoxide | [13][14] |

| Thermal (Water, 80°C) | Moderate (e.g., ~15% loss) | Desacetyl Diltiazem | [13] |

| Photolytic (UV-C) | Significant (e.g., ~50% loss) | Desacetyl Diltiazem |[13] |

Upon HPLC analysis, the chromatogram of the unstressed sample should show a single, sharp peak for Diltiazem-d3. The chromatograms of the stressed samples will show a reduced peak for the parent drug and the appearance of new peaks corresponding to the degradation products. The stability-indicating nature of the method is confirmed if the degradant peaks are well-resolved from the parent peak (Resolution > 2) and if peak purity analysis (using a Diode Array Detector) confirms that the parent peak is spectrally pure in the presence of its degradants.

Conclusion

Diltiazem-d3 Hydrochloride is a crucial analytical tool whose value is intrinsically linked to its chemical structure and stability. While its susceptibility to chemical degradation pathways such as hydrolysis and oxidation mirrors that of its non-deuterated parent compound, its true advantage lies in its enhanced metabolic stability. The strategic placement of deuterium on an N-methyl group slows the rate of N-demethylation due to the Kinetic Isotope Effect. This structural feature makes Diltiazem-d3 Hydrochloride a robust and reliable internal standard, minimizing analytical variability arising from enzymatic degradation in biological matrices. A comprehensive understanding of these properties, validated through rigorous forced degradation studies and the use of a stability-indicating HPLC method, is essential for its proper implementation in regulated bioanalysis and advanced pharmaceutical research.

References

-

ICH. (n.d.). ICH guideline for stability testing. Slideshare. Retrieved from [Link]

-

Başlı, Ö. P., & Çelik, F. (2021). Evaluation of a diltiazem cream preparation for estimation of degradation behavior. Journal of Research in Pharmacy, 25(1), 13-21. Retrieved from [Link]

-

El-Houssini, O. M., et al. (2014). Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diltiazem-d3 Hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link]

-

Nguyen, A. V., et al. (2013). Stability of extemporaneously compounded diltiazem hydrochloride infusions stored in polyolefin bags. American Journal of Health-System Pharmacy, 70(10), 898-902. Retrieved from [Link]

-

Abdel-Aziz, A. A., et al. (2015). A Five-Year Stability Study of Controlled-Release Diltiazem Hydrochloride Tablets Based on Poly(Ethylene Oxide). Semantic Scholar. Retrieved from [Link]

-

Kumar, A., et al. (2022). Method Development, Validation and Stability Study of Diltiazem by RP-HPLC Method. Journal of Pharmaceutical Research. Retrieved from [Link]

-

Levina, M., & Rajabi-Siahboomi, A. R. (2004). An Investigation into the Stabilization of Diltiazem HCl Release from Matrices Made from Aged Polyox Powders. Pharmaceutical Technology. Retrieved from [Link]

-

Abu-Lihyeh, Y., & Al-Deeb, O. A. (2013). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite. Der Pharma Chemica, 5(2), 115-124. Retrieved from [Link]

-

Singh, B., et al. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release Formulation. Impact Factor. Retrieved from [Link]

-

Abdel-Hay, M. H., et al. (1990). Stability of diltiazem in different biological fluids. Journal of Clinical Pharmacy and Therapeutics, 15(4), 279-284. Retrieved from [Link]

-

Nogueira, F. H. A., et al. (2014). Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. Brazilian Journal of Pharmaceutical Sciences, 50(1), 139-149. Retrieved from [Link]

-

ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

-

Lurie, I. S., & Hays, P. A. (2003). Analysis of diltiazem and its related substances by HPLC and HPLC/MS. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2005). Analysis of diltiazem in Lipoderm transdermal gel using reversed-phase high-performance liquid chromatography applied to homogenization and stability studies. Journal of Pharmaceutical and Biomedical Analysis, 38(1), 60-65. Retrieved from [Link]

-

Wang, D. P., & Lee, C. K. (1996). Degradation Kinetics of Diltiazem. ResearchGate. Retrieved from [Link]

-

SciELO. (2014). Development and validation of a stability indicating HPLC method to determine diltiazem hydrochloride in tablets and compounded capsules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (n.d.). Process for production of diltiazem hydrochloride.

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced Degradation results for Diltiazem HCl and Enalapril Maleate. Retrieved from [Link]

-

Knesl, P. (2007). Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. International Atomic Energy Agency. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of diltiazem.

-

Reddy, G. S., et al. (2013). Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation. Journal of Pharmaceutical Analysis, 3(5), 346-356. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure of diltiazem hydrochloride (DTZ). Retrieved from [Link]

-